Product packaging for 2-iodo-5-methoxy-1H-indole(Cat. No.:CAS No. 99275-49-7)

2-iodo-5-methoxy-1H-indole

Cat. No.: B11848753
CAS No.: 99275-49-7
M. Wt: 273.07 g/mol
InChI Key: ZAJMEADSVWEEQK-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-1H-indole is a strategically substituted indole derivative of significant value in medicinal chemistry and organic synthesis . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds targeting cancer, neurological diseases, infections, and inflammatory disorders . The iodine atom at the 2-position and the methoxy group at the 5-position make this compound an excellent electrophilic intermediate for key cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck reactions . These reactions are fundamental for constructing complex molecular architectures, enabling researchers to efficiently create a wide array of di-, tri-, and tetra-substituted indoles for screening and development . This compound serves as a key precursor in the synthesis of more complex bioactive molecules. For instance, it is related to the derivative N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, which has been investigated for its activity as a melatonin receptor agonist and an inhibitor of ribosyldihydronicotinamide dehydrogenase [quinone] . Furthermore, indole derivatives bearing methoxy and iodo substituents are frequently explored in the development of allosteric enzyme inhibitors and other therapeutic agents . The crystal structure of a related compound shows that the methoxy group can induce specific conformational restraints, influencing the molecule's overall shape and its potential interactions with biological targets . This compound is supplied for research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8INO B11848753 2-iodo-5-methoxy-1H-indole CAS No. 99275-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJMEADSVWEEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452722
Record name 1H-Indole, 2-iodo-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99275-49-7
Record name 2-Iodo-5-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99275-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Chemistry of 2 Iodo 5 Methoxy 1h Indole

Regiochemical Control in Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental reaction of the electron-rich indole (B1671886) nucleus. The presence of both a methoxy (B1213986) and an iodo substituent on the 2-iodo-5-methoxy-1H-indole ring introduces competing electronic effects that direct the position of incoming electrophiles.

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. nih.gov The introduction of a methoxy group (–OCH₃) at the C5 position further enhances this reactivity. chim.it The methoxy group is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance (+R effect).

This donation of electrons from the oxygen's lone pair increases the electron density of the entire indole system, making it more nucleophilic and thus more reactive towards electrophiles. chim.itmdpi.com The activating influence is most pronounced at the positions ortho and para to the substituent. In the case of 5-methoxyindole (B15748), this increased electron density is directed towards the C4 and C6 positions of the benzene (B151609) portion of the ring, as well as reinforcing the inherent nucleophilicity of the C3 position in the pyrrole (B145914) ring. nih.gov Consequently, electrophilic substitution on a 5-methoxyindole scaffold is strongly favored at the C3 position, and if that position is blocked, attack may occur at C4 or C6. nih.gov

SubstituentPositionElectronic EffectInfluence on ReactivityFavored Position for Electrophilic Attack
Methoxy (–OCH₃)C5+R (Resonance Donating), -I (Inductive Withdrawing)Strongly ActivatingC3, C4, C6

In contrast to the methoxy group, the iodine substituent at the C2 position generally acts as a deactivating group in electrophilic aromatic substitution. This is due to the inductive effect (-I effect) of the electronegative halogen, which withdraws electron density from the indole ring, making it less nucleophilic.

Cross-Coupling Reactions at the Iodinated C2 Position

The true synthetic power of this compound lies in the reactivity of the carbon-iodine bond at the C2 position. This bond is highly susceptible to oxidative addition to palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. wikipedia.orgnih.gov These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the indole core.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position. core.ac.uk

The general reaction proceeds as follows: this compound is coupled with an arylboronic acid (Ar-B(OH)₂) using a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). nih.govarkat-usa.org This methodology is highly efficient for creating 2-aryl-5-methoxy-1H-indoles, which are important scaffolds in medicinal chemistry.

ReactionCoupling PartnerCatalyst/ReagentsBond FormedProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(sp²)–C(sp²)2-Aryl-5-methoxy-1H-indole

The Sonogashira coupling reaction is an effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.org When applied to this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-5-methoxy-1H-indoles. mdpi.com

These alkynylated indoles are valuable intermediates that can undergo further transformations, such as cyclization or reduction. The reaction conditions are generally mild, making it compatible with a variety of functional groups on the alkyne coupling partner. rsc.org

ReactionCoupling PartnerCatalyst/ReagentsBond FormedProduct Type
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) salt (e.g., CuI), Amine BaseC(sp²)–C(sp)2-Alkynyl-5-methoxy-1H-indole

The Stille and Heck reactions offer additional powerful strategies for modifying the this compound scaffold.

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganicreactions.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. nrochemistry.com By reacting this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes), a diverse array of substituents can be introduced at the C2 position.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgwikipedia.org Applying the Heck reaction to this compound allows for the introduction of vinyl groups at the C2 position. researchgate.net This reaction is particularly useful for synthesizing precursors to more complex polycyclic systems through subsequent intramolecular cyclization reactions. researchgate.netnih.gov

ReactionCoupling PartnerCatalyst/ReagentsBond FormedProduct Type
StilleOrganostannane (R-SnR'₃)Pd(0) catalystC(sp²)–C(sp²), C(sp²)–C(sp), etc.Diverse 2-substituted indoles
HeckAlkenePd(0) catalyst, BaseC(sp²)–C(sp²)2-Vinyl-5-methoxy-1H-indole

Functionalization at Other Positions of the Indole Ring

While the C2-iodo group is a primary handle for cross-coupling reactions, the other positions on the indole ring (N1, C3, and the C4-C7 benzene core) offer numerous opportunities for derivatization, leading to a wide array of complex molecules.

The nitrogen atom (N1) of the indole ring is a common site for functionalization, which can modulate the electronic properties, solubility, and metabolic stability of the molecule. The primary strategies for modifying the N1 position are N-alkylation and N-acylation.

N-Alkylation: This involves the introduction of an alkyl or arylalkyl group onto the indole nitrogen. A general approach to obtain N-alkylated indoles is a two-step, one-pot procedure starting from the corresponding indoline (B122111). The indoline is first N-alkylated using an alcohol in the presence of an iron catalyst, followed by in-situ oxidation to furnish the N-alkylated indole. nih.gov This strategy avoids direct C3-alkylation, which can be a competing reaction. nih.gov Another method involves the use of N-protected homochiral aziridines as alkylating agents in the presence of a base like potassium hydroxide, which has been shown to be effective for substituted indoles. researchgate.net

N-Acylation: The introduction of an acyl group at the N1 position is another key transformation. While reactive acylating agents like acyl chlorides are often used, milder and more chemoselective methods have been developed. One such method employs stable thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This approach is tolerant of various functional groups. nih.gov Direct acylation using a carboxylic acid in the presence of boric acid also provides a facile route to N-acylindoles. clockss.org

StrategyReagentsKey Features
N-Alkylation Alcohol, Iron Catalyst, then OxidantTwo-step, one-pot from indoline; selective for N-alkylation. nih.gov
N-Protected Aziridine, KOHUses chiral building blocks for stereoselective additions. researchgate.net
N-Acylation Thioester, Cs₂CO₃Mild, highly chemoselective, and functional group tolerant. nih.gov
Carboxylic Acid, Boric AcidDirect acylation without the need for activated acid derivatives. clockss.org

The C3 position of the indole ring is highly nucleophilic and represents the most common site for electrophilic substitution. This reactivity has been exploited to introduce a wide variety of alkyl and aryl groups.

C3-Alkylation: The Friedel-Crafts alkylation is a classic method for C3-functionalization. For 5-methoxyindole, C3-alkylation with various maleimides can be promoted by Lewis acids like boron trifluoride etherate (BF₃-OEt₂), yielding 3-indolylsuccinimides. nih.gov

C3-Benzylation: A greener approach for C3-benzylation utilizes benzylic alcohols as alkylating agents. A molecular iodine-catalyzed reaction proceeds under metal- and base-free conditions, cleanly affording C3-benzylated products. acs.orgnih.gov For example, 5-methoxy-1H-indole reacts with diphenylmethanol (B121723) to yield 3-benzhydryl-5-methoxy-1H-indole in high yield. acs.orgnih.gov

C3-Arylation: Direct arylation at the C3 position can be achieved without transition metals by reacting the indole with aryl halides in the presence of a strong base like potassium tert-butoxide (KOtBu). nih.gov Alternatively, palladium-catalyzed reactions that proceed via cleavage of an aryl-carbonyl bond in aryl ketones have been developed to arylate the C3 position. nih.gov

ReactionSubstrateReagent/CatalystProductYield (%)
C3-Alkylation 5-MethoxyindoleN-Benzylmaleimide / BF₃-OEt₂1-Benzyl-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione84
C3-Benzylation 5-MethoxyindoleDiphenylmethanol / I₂3-Benzhydryl-5-methoxy-1H-indole83
C3-Arylation 5-Methoxyindole4-Iodotoluene / KOtBu5-Methoxy-3-(p-tolyl)-1H-indole71

Table data compiled from references nih.gov, acs.org, nih.gov, and nih.gov.

Functionalization of the C-H bonds on the benzene portion of the indole ring (C4-C7) is significantly more challenging than at the C2 or C3 positions due to the lower intrinsic reactivity of these sites. nih.gov Achieving site-selectivity requires specialized strategies, most commonly involving the use of a directing group (DG) attached to the indole nitrogen.

These directing groups coordinate to a transition metal catalyst (e.g., rhodium, iridium, copper) and position it in proximity to a specific C-H bond, enabling its activation and subsequent functionalization. nih.govchemrxiv.org For instance, a carboxamide group at C3 can direct C2-functionalization with an iridium catalyst or, through a translocation process, direct C4-functionalization with a rhodium catalyst. chemrxiv.org

Recent advances have demonstrated copper-catalyzed C5-H alkylation of indoles bearing a directing group at the N1 position. news-medical.netnih.gov The reaction mechanism is thought to involve the initial formation of a bond at the C4 position, followed by rearrangement to the thermodynamically more stable C5-functionalized product. news-medical.net While these methods have been demonstrated on various indole derivatives, their application to a substrate as complex as this compound would require careful optimization to manage the multiple reactive sites.

PositionStrategyCatalyst SystemComments
C4 Directing Group (N-enone)Rhodium (Rh)Directs functionalization to the C4 position.
C5 Directing Group (N-picolinamide)Copper (Cu)Enables regioselective alkylation at the C5 position. news-medical.netnih.gov
C2/C4 Translocating Directing Group (C3-amide)Iridium (Ir) / Rhodium (Rh)Catalyst choice controls selectivity between C2 (Ir) and C4 (Rh). chemrxiv.org

Transformations Involving the Methoxy Group

The C5-methoxy group is not merely a passive substituent; it actively influences the electronic character of the indole ring and serves as a handle for further chemical diversification.

The cleavage of the methyl ether to reveal a hydroxyl group (O-demethylation) is a critical transformation, as the resulting 5-hydroxyindole (B134679) moiety is a key feature in many biologically active molecules, including the neurotransmitter serotonin (B10506). This conversion significantly alters the polarity and hydrogen-bonding capabilities of the molecule.

The most widely used and reliable reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C or -78 °C) to control the high reactivity of BBr₃. chem-station.comcommonorganicchemistry.com The strong Lewis acidity of BBr₃ facilitates the cleavage of the otherwise stable methyl ether bond. chem-station.com

Other reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) at elevated temperatures, or nucleophilic reagents like sodium isopropyl thiolate in DMF. commonorganicchemistry.comresearchgate.net However, BBr₃ generally offers milder conditions and better functional group tolerance. commonorganicchemistry.com

ReagentConditionsKey Characteristics
Boron Tribromide (BBr₃) DCM, -78 °C to RTHighly effective and common; strong Lewis acid. chem-station.comcommonorganicchemistry.com
Hydrobromic Acid (HBr) High Temperature (~130 °C)Strong Brønsted acid; harsh conditions. chem-station.com
Thiolates (e.g., i-PrSNa) DMF, refluxNucleophilic cleavage; non-acidic approach. researchgate.net
Aluminum Chloride (AlCl₃) DCMStrong Lewis acid, but less reactive than BBr₃. chem-station.com

The methoxy group at the C5 position plays a crucial role in expanding the chemical and biological utility of the indole scaffold. Its influence can be categorized into several key areas:

Electronic Effects: As a strong electron-donating group, the C5-methoxy substituent increases the electron density of the entire indole ring system. This enhances the nucleophilicity of the C3 position, facilitating electrophilic substitution reactions. It also influences the π-electron distribution, which can be critical for π-stacking interactions with biological targets like enzymes or receptors. mdpi.com

Physicochemical Properties: The methoxy group increases the lipophilicity of the molecule compared to a corresponding 5-hydroxyindole. This property is vital for modulating pharmacokinetic parameters, such as membrane permeability and absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

Target Binding: In drug design, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions within a protein's binding pocket. Furthermore, the substituent can provide steric bulk that enhances binding affinity and selectivity for a specific biological target. nih.gov Studies have shown that a C5-methoxy group can be sufficient to maintain potency in certain classes of bioactive compounds by optimizing interactions within the hydrophobic minor groove of DNA. nih.gov

By serving as a precursor to the 5-hydroxy group via demethylation, the methoxy group provides a strategic entry point to a different set of derivatives with altered biological activities and physicochemical properties, thereby significantly diversifying the chemical space accessible from a single starting material.

Synthesis of Complex Indole Scaffolds from this compound as a Building Block

The presence of an iodine atom at the C2 position of the 5-methoxy-1H-indole core renders "this compound" a versatile and highly valuable building block in synthetic organic chemistry. The carbon-iodine bond is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the construction of more complex molecular architectures, including polycyclic and bis-indolyl systems, which are prevalent in numerous biologically active natural products and pharmaceutical agents.

Construction of Polycyclic and Fused-Ring Indoles

A powerful strategy for the synthesis of polycyclic and fused-ring indoles is the intramolecular Heck reaction. wikipedia.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule, leading to the formation of a new ring system. wikipedia.orgprinceton.edu The general mechanism proceeds via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular migratory insertion of the tethered alkene, and concludes with a β-hydride elimination step to release the cyclized product and regenerate the catalyst. princeton.edulibretexts.org

While specific examples commencing directly from this compound are not extensively detailed in readily available literature, the methodology has been successfully applied to closely related 2-iodoindole derivatives, demonstrating the viability of this approach. For instance, the synthesis of γ-carbolinone derivatives has been achieved through an intramolecular Heck cyclization of 2-iodo-1H-indole-3-carboxylic acid allyl-amides. researchgate.net

This strategy can be adapted for this compound. A plausible synthetic route would involve the initial N-alkenylation of the indole ring. For example, this compound can be reacted with an appropriate allyl halide (e.g., allyl bromide) to furnish an N-allyl intermediate. This precursor, possessing both the aryl iodide and the alkene moiety within the same molecule, can then be subjected to the conditions of an intramolecular Heck reaction to yield a tricyclic fused-indole system.

Table 1: Proposed Reaction Scheme for Intramolecular Heck Cyclization

StepReactant(s)Reagents and ConditionsProductDescription
1This compound1. NaH, THF 2. Allyl bromide1-Allyl-2-iodo-5-methoxy-1H-indoleN-alkenylation of the indole with an allyl group.
21-Allyl-2-iodo-5-methoxy-1H-indolePd(OAc)₂, PPh₃, Base (e.g., Et₃N), DMF, HeatFused Dihydropyrido[1,2-a]indolonePalladium-catalyzed intramolecular cyclization to form the fused-ring system.

This approach allows for the creation of five- and six-membered rings fused to the indole core, which are common structural motifs in alkaloids and other pharmacologically active compounds. wikipedia.org The control over the regioselectivity of the cyclization makes the intramolecular Heck reaction a highly effective tool for constructing complex polycyclic indole scaffolds from iodo-indole precursors. chim.it

Preparation of Bis-Indolyl Systems

Bis-indolyl compounds, characterized by two indole units linked together, represent another important class of molecules with significant biological activities. While the most common synthesis involves the acid-catalyzed reaction of indoles with aldehydes or ketones, this method typically forms a methane (B114726) bridge at the C3 position of both indoles. jchemlett.com The use of this compound as a starting material allows for the formation of direct, unbridged linkages between indole moieties at positions not accessible through traditional condensation methods, primarily via transition metal-catalyzed cross-coupling reactions.

One of the key strategies for forging a direct link between two indole units is the Ullmann condensation. This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, alcohol, or thiol. In this context, it can be employed to couple this compound with another indole molecule, where the NH group of the second indole acts as the nucleophile. This would result in a C2-N1' linked bis-indolyl system, a linkage that is challenging to achieve otherwise. The reaction typically requires a copper(I) catalyst, a ligand (such as a diamine), and a base at elevated temperatures. researchgate.net

A representative synthesis could involve the coupling of this compound with a second equivalent of 5-methoxy-1H-indole. The reaction would proceed via a copper-catalyzed C-N bond formation to yield 2-(5-methoxy-1H-indol-1-yl)-5-methoxy-1H-indole.

Table 2: Proposed Reaction Scheme for Ullmann Condensation

Reactant 1Reactant 2Reagents and ConditionsProductDescription
This compound5-Methoxy-1H-indoleCuI, Ligand (e.g., N,N'-dimethylethylenediamine), Base (e.g., K₂CO₃), Dioxane, Heat2-(5-Methoxy-1H-indol-1-yl)-5-methoxy-1H-indoleCopper-catalyzed C-N cross-coupling to form a bis-indolyl system. researchgate.net

This synthetic route provides a direct and powerful method for accessing novel bis-indolyl scaffolds. The ability to form direct C-N linkages opens avenues for creating diverse libraries of bis-indolyl compounds for biological screening and materials science applications, leveraging the unique reactivity of the 2-iodo-indole precursor.

Advanced Spectroscopic and Structural Characterization in 2 Iodo 5 Methoxy 1h Indole Research

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition. For 2-iodo-5-methoxy-1H-indole, HRMS would be used to confirm its molecular formula by matching the experimentally observed mass with the theoretically calculated mass.

HRMS Data for this compound
Parameter Value
Molecular FormulaC₉H₈INO
Calculated Monoisotopic Mass272.9651 Da
Expected HRMS Result ([M+H]⁺)273.9723 Da

This confirmation of the molecular formula is a critical step in the characterization process, ruling out other potential structures with the same nominal mass.

In techniques like Electron Ionization (EI) Mass Spectrometry, the molecule is ionized and simultaneously energized, causing the resulting molecular ion ([M]⁺•) to break apart into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of these fragments is highly reproducible and characteristic of the molecule's structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z = 273. Key fragmentation pathways would likely involve the cleavage of the weakest bonds and the loss of stable neutral molecules, providing clues to the compound's structure:

Loss of Iodine: The carbon-iodine bond is relatively weak, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected at m/z 146.

Loss of a Methyl Radical: Cleavage of the methyl group from the methoxy (B1213986) ether function would result in a fragment ion ([M-CH₃]⁺) at m/z 258.

Subsequent Loss of Carbon Monoxide: Following the loss of the methyl radical, methoxy-substituted aromatic rings often eject a molecule of carbon monoxide (CO). This would lead to a fragment at m/z 230 ([M-CH₃-CO]⁺).

Proposed Key Fragments in the Mass Spectrum of this compound
m/z Value Proposed Ion Structure Neutral Loss
273[C₉H₈INO]⁺•- (Molecular Ion)
258[C₈H₅INO]⁺•CH₃
146[C₉H₈NO]⁺•I
117[C₈H₇N]⁺••I, •CHO

X-ray Diffraction Crystallography

The packing of molecules in the crystal lattice is governed by a variety of intermolecular forces. ias.ac.in In many indole (B1671886) derivatives, molecules are organized into specific motifs, such as chains or sheets, through these interactions. nih.govnih.gov The presence of the methoxy group and the iodine atom in this compound would be expected to play a significant role in directing the crystal packing arrangement.

Intermolecular interactions are fundamental to understanding the supramolecular assembly of molecules in a crystal. nih.gov In indole derivatives, N-H···O and N-H···π hydrogen bonds are common and significant interactions that dictate the final crystal structure. nih.govnih.gov

Hydrogen Bonding: In related structures like ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds. nih.gov For this compound, the N-H group of the indole ring is a potent hydrogen bond donor, while the oxygen atom of the methoxy group can act as an acceptor.

C-H···π Interactions: The C-H/π hydrogen bond is a weak but ubiquitous force that contributes to the stability of crystal structures. rsc.orgrsc.org These interactions, where a C-H bond donates electron density to a π-system (like the indole ring), are frequently observed in the packing of indole derivatives and help to reinforce larger structural motifs. researchgate.netnih.gov

Halogen Bonding: The iodine atom at the 2-position could potentially participate in halogen bonding (C-I···π interactions) or other weak interactions, further influencing the supramolecular architecture. nih.gov

Table 1: Examples of Intermolecular Interactions in Related Indole Structures
CompoundInteraction TypeDescriptionReference
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylateN—H⋯O Hydrogen BondsForms inversion dimers generating R²₂(10) loops. nih.gov
6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indoleN—H⋯π InteractionsLinks molecules to generate chains. nih.gov
5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)N—H⋯O and C—H⋯O ContactsThe NH group of the indole ring interacts with the adjacent methoxy group. nih.govnih.gov
2-[2-(5-Ethoxy-4-methoxy-2-nitrophenyl)vinyl]-1H-indoleC—H⋯π InteractionsContributes to the stabilization of the molecular packing. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), demonstrates the importance of this phenomenon. mdpi.com A recently discovered second polymorph of MI2CA highlights how subtle changes in intermolecular interactions can lead to different crystal structures. nih.govmdpi.com

In the first polymorph, a strong N–H···O hydrogen bond is formed between the indole N-H group and an oxygen atom of the carboxylic group. nih.govmdpi.com In contrast, the second polymorph features the formation of cyclic dimers via double O−H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govmdpi.com Furthermore, in this second form, the N-H group of the indole ring forms a hydrogen bond with the oxygen atom of the methoxy group of an adjacent molecule. nih.govmdpi.com These differing hydrogen-bonding patterns, along with C–H···O contacts, result in distinct spatial arrangements and crystal packing. mdpi.com

Table 2: Crystallographic Data for a Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid (MI2CA)
ParameterPolymorph 2Reference
Crystal SystemMonoclinic nih.govmdpi.com
Space GroupP2₁/c nih.govmdpi.com
a (Å)4.0305(2) nih.govmdpi.com
b (Å)13.0346(6) nih.govmdpi.com
c (Å)17.2042(9) nih.govmdpi.com
β (°)91.871(5) nih.govmdpi.com
Z4 nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are highly sensitive to the chemical environment and conformation of functional groups, making them powerful tools for structural characterization.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its specific functional groups. Analysis of related indole compounds provides a guide to the expected vibrational frequencies.

N-H Stretching: The N-H stretching vibration in 1-unsubstituted indoles typically appears in the range of 3220-3500 cm⁻¹. researchgate.net In the solid state, the position of this band is highly sensitive to hydrogen bonding. For the MI2CA polymorphs, the N-H stretching vibration is observed as a sharp band around 3342 cm⁻¹, indicative of its involvement in N–H···O hydrogen bonds. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl group in the methoxy substituent are typically observed between 2835 and 2993 cm⁻¹. nih.gov

C-O Stretching: The C-O stretching vibration of the methoxy group is another key diagnostic band.

Table 3: Characteristic Infrared Vibrational Frequencies in Methoxyindole Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Compound ContextReference
N–H stretch (H-bonded)~33425-Methoxy-1H-indole-2-carboxylic acid mdpi.com
Aromatic C–H stretch3033 - 30825-Methoxy-1H-indole-2-carboxylic acid nih.gov
Methyl C–H stretch2835 - 29935-Methoxy-1H-indole-2-carboxylic acid nih.gov
C=O stretch (in H-bonded dimer)~16765-Methoxy-1H-indole-2-carboxylic acid nih.gov
C–O stretch (carboxyl)~12595-Methoxy-1H-indole-2-carboxylic acid nih.gov

Infrared spectroscopy is a powerful method for distinguishing between different polymorphs and conformers. mdpi.com The study of MI2CA polymorphs clearly demonstrates that differences in hydrogen bonding patterns lead to characteristic and discernible differences in their IR spectra. nih.govmdpi.com For example, the ν(C=O) and ν(C–O) stretching vibrations of the carboxylic acid group are observed at different frequencies in the two polymorphs due to the distinct hydrogen bonding environments. nih.gov

Furthermore, studies on matrix-isolated 6-methoxyindole (B132359) have shown that different conformers, corresponding to different orientations of the methoxy group, can be identified and selectively interconverted using infrared light. researchgate.net This highlights the sensitivity of IR spectroscopy to the subtle conformational state of the methoxy substituent, an insight that is directly applicable to the study of this compound.

Mechanistic Investigations and Theoretical Studies on 2 Iodo 5 Methoxy 1h Indole Reactivity

Computational Chemistry Approaches for Understanding Electronic Structure

Computational chemistry provides powerful tools to investigate molecular structures, energies, and electronic distributions, offering profound insights into reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for determining the ground-state geometry and electronic structure of molecules like 2-iodo-5-methoxy-1H-indole.

Energy Profiles: DFT is also used to map the energy landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the thermodynamics (relative energies of reactants and products) and kinetics (energy barriers) of a reaction pathway, providing a detailed picture of the reaction mechanism.

Table 1: Representative DFT Functionals and Basis Sets Used in Indole (B1671886) Studies
MethodologyDescriptionTypical Application
B3LYPA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Geometry optimization, vibrational frequencies, and general energetic calculations.
ωB97X-DA range-separated hybrid functional with empirical dispersion corrections.Excellent for non-covalent interactions, geometry optimizations, and thermochemistry. mdpi.com
6-31G(d,p)A Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms (d) and hydrogen atoms (p).Standard basis set for geometry optimizations on medium-sized organic molecules.
aug-cc-pVTZA Dunning-style correlation-consistent basis set of triple-zeta quality with added diffuse functions.High-accuracy energy calculations and studies where anions or weak interactions are important. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A molecule with a high-energy HOMO is a good nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is a good electrophile.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, the electron-donating -OCH₃ group at C5 increases the electron density of the aromatic system, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack. The iodine at C2, being electronegative, would lower the energy of orbitals with significant C2 character. However, its primary influence on reactivity often comes from its ability to act as a good leaving group and its steric bulk. FMO analysis would precisely quantify these effects, showing the distribution and energy of the HOMO (likely spread across the pyrrole (B145914) ring and C4-C7) and LUMO, thereby predicting the most probable sites for nucleophilic and electrophilic attack. Studies on 5-methoxyindole (B15748) show that the HOMO is destabilized (raised in energy) compared to the parent indole, consistent with its enhanced reactivity toward electrophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.dewikipedia.orgnih.gov This method is invaluable for analyzing charge distribution and intramolecular stabilizing interactions.

For this compound, NBO analysis would provide:

Natural Atomic Charges: Quantifying the electron distribution and identifying the most electron-rich and electron-poor centers in the molecule.

Bonding Analysis: Characterizing the C-I bond (e.g., its polarity and hybrid composition) and the delocalization of the nitrogen lone pair into the aromatic system.

Donor-Acceptor Interactions: The most powerful feature of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edunih.gov For example, it can quantify the stabilizing energy associated with the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the benzene (B151609) ring (acceptors), or the interaction of the oxygen lone pairs of the methoxy (B1213986) group with the ring's antibonding orbitals. These interactions are key to understanding the activating effect of the methoxy group.

Table 2: Expected NBO Donor-Acceptor Interactions in this compound
Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeExpected Consequence
LP (N1)π* (C4-C5, C8-C9)n → πStrong delocalization, enhances ring nucleophilicity.
LP (O)π (C5-C6)n → πElectron donation from methoxy group, activates the ring.
π (C3-C9)σ (C2-I)π → σ*Weakens the C-I bond, contributes to reactivity at C2.

Reaction Mechanism Elucidation

Theoretical studies are instrumental in elucidating reaction mechanisms by identifying intermediates and transition states that are often too transient to be observed experimentally.

Proposed Mechanisms for Indole Iodination (e.g., Electrophilic Addition, Radical Pathways)

The synthesis of a 2-iodoindole derivative likely proceeds via an electrophilic substitution pathway. The indole ring is highly electron-rich and typically undergoes electrophilic attack at the C3 position. To achieve substitution at C2, the C3 position must either be blocked or the reaction conditions must specifically favor C2 attack.

Electrophilic Substitution Mechanism: The most plausible mechanism for iodination involves the attack of an electrophilic iodine species (I⁺) on the indole ring. Molecular iodine (I₂) itself is a weak electrophile, so the reaction often requires an oxidizing agent (e.g., H₂O₂, HNO₃) or a Lewis acid to generate a more potent iodinating agent. wikipedia.orgacsgcipr.orglibretexts.org

The proposed mechanism for the formation of a 2-iodoindole from a 5-methoxyindole precursor would involve these steps:

Generation of Electrophile: An oxidizing agent converts I₂ to a more electrophilic species, often represented as I⁺.

Nucleophilic Attack: The electron-rich π-system of the 5-methoxyindole attacks the I⁺ electrophile. While attack at C3 is generally favored, if that position is blocked, attack occurs at C2.

Formation of a Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, including the nitrogen atom.

Deprotonation: A base (e.g., solvent, conjugate base of the acid used) removes the proton from the C2 position, restoring the aromaticity of the indole ring and yielding the final this compound product.

Radical pathways for iodination are less common for electron-rich aromatic systems like indole but could potentially be induced under specific conditions, such as with photochemical initiation or certain radical initiators. However, the electrophilic pathway is generally considered the dominant mechanism.

Transition State Characterization and Activation Energies

The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to become products. Characterizing this fleeting structure is a key success of computational chemistry.

Using DFT, the geometry of the transition state for the rate-determining step (typically the formation of the sigma complex) of indole iodination can be located and optimized. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-I bond and breaking of the indole π-bond).

Once the energies of the reactants (5-methoxyindole + I⁺) and the transition state are calculated, the activation energy (Eₐ) can be determined:

Eₐ = E(Transition State) - E(Reactants)

Calculating the activation energies for attack at different positions (e.g., C2 vs. C3) can computationally explain the observed regioselectivity of the reaction. A lower activation energy implies a faster reaction rate, indicating the preferred pathway. For this compound, such calculations would be essential to definitively explain why iodination occurs at the C2 position under the specific synthetic conditions employed.

Role of Catalysts and Reagents in Directing Regioselectivity

The inherent reactivity of the indole ring can be modulated by catalysts and reagents to achieve site-selective functionalization, overriding the intrinsic preferences of the substrate. In the case of this compound, regioselectivity is primarily dictated by the choice of catalyst, which can target either the C-I bond, a C-H bond on the pyrrole ring, or a C-H bond on the benzenoid ring.

Transition-metal catalysts, particularly palladium, rhodium, and ruthenium complexes, are instrumental in directing these transformations. nih.gov Palladium catalysts are widely employed for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would occur at the C2 position due to the presence of the iodo substituent. The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the C-I bond to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and subsequent reductive elimination to yield the C2-functionalized product and regenerate the catalyst. mdpi.com

Conversely, directing C-H activation or functionalization to other positions of the indole nucleus requires different catalytic systems. Rhodium(II) and Ruthenium(II) catalysts have been effectively used for regioselective C-H functionalization of indoles. researchgate.net The regioselectivity in these cases can often be controlled by a directing group on the indole nitrogen. For an N-unsubstituted indole like this compound, the outcome is governed by a combination of steric and electronic factors. Theoretical studies on transition-metal-catalyzed C-H functionalization suggest a general rule: if C-H activation is the rate-determining step, functionalization tends to occur on the benzene ring (C4 or C7), whereas if a subsequent step is rate-limiting, the reaction often favors the C2 position. nih.gov Given that the C2 position is already substituted, catalysts could direct functionalization to the C3, C4, C6, or C7 positions, depending on the specific ligand environment and reaction conditions.

The table below summarizes the influence of different catalyst types on the potential regioselective reactions of this compound.

Catalyst TypeTarget BondPredominant Reaction SiteReaction Type
Palladium (e.g., Pd(PPh₃)₄)C-IC2Cross-Coupling (Suzuki, Heck, etc.)
Rhodium (e.g., Rh₂(OAc)₄)C-HC3, C6, C7C-H Functionalization / Alkylation
Ruthenium (e.g., [RuCl₂(p-cymene)]₂)C-HC3, C7C-H Functionalization / Annulation

In Silico Studies of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and predicting the reactivity of complex organic molecules like this compound. In silico studies, primarily using Density Functional Theory (DFT), allow for the detailed examination of reaction pathways, transition states, and intermediate structures that are often difficult to observe experimentally. rsc.orgresearchgate.net

Prediction of Preferred Reaction Sites

The prediction of preferred reaction sites in substituted indoles is a central theme of computational studies. For electrophilic aromatic substitution (SEAr), the most common reaction type for indoles, the regioselectivity is determined by the stability of the cationic intermediate, often referred to as the Wheland intermediate. rsc.orgacs.org Computational models can calculate the relative energies of these intermediates for electrophilic attack at each possible position (C3, C4, C5, C6, C7).

For this compound, the electronic effects of the substituents are key.

5-Methoxy Group: This is a strong electron-donating group (EDG) that increases the electron density of the entire indole system, particularly activating the benzene ring through resonance. It preferentially directs electrophilic attack to the C4 and C6 positions.

2-Iodo Group: As a halogen, iodine has a dual effect. It is inductively electron-withdrawing, which deactivates the ring, but it can also donate electron density through resonance. Its primary influence is to block the C2 position.

The inherent nucleophilicity of the indole ring is highest at the C3 position. researchgate.net Therefore, in the absence of strong catalyst control, electrophilic attack is most likely to occur at C3. However, the activating effect of the 5-methoxy group also makes the C4 and C6 positions viable targets. DFT calculations are used to quantify these competing effects by modeling the transition state energies for electrophile addition at each site. The results typically predict that the C3 position remains the most kinetically favored site for many electrophilic substitutions, followed by C4 and C6. beilstein-journals.org

The table below outlines the predicted reactivity of different sites based on general principles of substituent effects, which can be quantified by computational methods.

PositionInfluencing Substituent(s)Predicted Relative Reactivity (Electrophilic Attack)Rationale
C2IodoBlockedSite is already substituted.
C3Pyrrole Ring NitrogenHighIntrinsically the most nucleophilic position in the indole ring.
C4MethoxyHighActivated by resonance from the C5-methoxy group.
C6MethoxyModerateActivated by resonance from the C5-methoxy group, but less so than C4.
C7Pyrrole Ring NitrogenLowLess activated compared to other positions.

Evaluation of Substituent Effects on Reactivity

In silico methods are crucial for systematically evaluating how substituents modulate the electronic structure and reactivity of the indole core. DFT calculations can quantify properties such as molecular electrostatic potential (MEP), frontier molecular orbital (HOMO/LUMO) energies and distributions, and atomic charges. rsc.org

For this compound, the electron-donating 5-methoxy group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and reaction with electrophiles compared to unsubstituted indole. rsc.org Computational studies on 5-substituted indoles have shown that electron-donating groups alter the spin density distribution in the corresponding radical cation, which can influence the outcomes of oxidative coupling reactions. rsc.org

Biological Activity Mechanisms of 2 Iodo 5 Methoxy 1h Indole Derivatives: in Vitro and Preclinical Research

Interaction with Biological Targets: Enzymes and Receptors

Derivatives of 2-iodo-5-methoxy-1H-indole demonstrate significant interactions with various enzymes and receptors, which are crucial to their therapeutic potential. These interactions have been characterized through inhibition studies, binding affinity assays, and computational simulations.

Enzyme Inhibition Studies (e.g., Kinases, Dihydrolipoamide (B1198117) Dehydrogenase)

Kinase Inhibition: Certain derivatives of the methoxy-indole scaffold have been identified as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways. nih.gov Aberrant kinase activity is associated with numerous diseases, including cancer and neurodegenerative disorders. nih.gov For instance, studies on 9H-pyrimido[4,5-b]indol-4-amines, which are isomers of the indole (B1671886) structure, revealed inhibitory activity against a panel of Ser/Thr kinases. nih.gov Specifically, compounds in this class showed micromolar and even submicromolar IC50 values against Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov However, the tested compounds were found to be inactive against Cyclin-dependent kinase 5 (CDK5/p25) and Glycogen synthase kinase 3 (GSK3α/β). nih.gov

Dihydrolipoamide Dehydrogenase (DLDH) Inhibition: 5-methoxyindole-2-carboxylic acid (MICA), an indole derivative, has been identified as an inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). nih.gov DLDH is a key component of several multienzyme complexes involved in glucose metabolism and energy production. nih.gov Chronic inhibition of DLDH by MICA has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes. nih.gov This mechanism is being explored as a potential therapeutic approach for managing oxidative stress in conditions like diabetes. nih.gov

Receptor Binding Affinity and Ligand-Target Interactions (e.g., Dopamine (B1211576) D3, 5-HT4)

Dopamine D3 Receptor: Derivatives of the methoxy-indole scaffold have been developed as potent and selective ligands for the dopamine D3 receptor, a target for treating neurological and neuropsychiatric disorders. nih.govfrontiersin.org Due to the high structural similarity between D2 and D3 receptors, achieving selectivity is a significant challenge. frontiersin.orgresearchgate.net However, various synthesized compounds have demonstrated high binding affinity for the D3 receptor with significant selectivity over the D2 subtype. For example, a conformationally-flexible benzamide (B126) scaffold incorporating an iodo-dimethoxy moiety showed a Kᵢ value of 0.67 nM for the D3 receptor, with approximately 129-fold selectivity over the D2 receptor. frontiersin.org Other series of compounds have also achieved high affinity, with Kᵢ values less than 1 nM and selectivity of 450–494 times over the D2 receptors. nih.gov

Table 1: Dopamine D3 Receptor Binding Affinities of Selected Methoxy-Indole Derivatives This is an interactive table. You can sort and filter the data.

Compound Target Receptor Binding Affinity (Kᵢ, nM) Selectivity over D2 Receptor
Compound 38 Dopamine D3 <1 450-fold
Compound 52 Dopamine D3 <1 494-fold
Compound 43 Dopamine D3 0.72 190-fold
Compound 44 Dopamine D3 0.78 49-fold
HY-3-24 Dopamine D3 0.67 ~129-fold
Compound 4a Dopamine D3 2.7 ~300-fold

5-HT4 Receptor: The 5-HT4 receptor is another important target for indole-based compounds. cncb.ac.cn Ligands for this receptor have applications in gastrointestinal and central nervous system disorders. cncb.ac.cn Studies have examined the binding affinities of various indole derivatives at different 5-HT4 receptor splice variants. nih.gov Tegaserod, an indole carbazimidamide, demonstrated high affinity across several splice variants with pKi values ranging from 7.38 to 7.91. nih.gov Research on 5-methoxytryptamine (B125070) derivatives confirmed that substitution on the aliphatic amine of the scaffold influences affinity and functional activity at the 5-HT4 receptor. researchgate.net

Molecular Docking Simulations and Binding Assays

Molecular docking simulations provide valuable insights into the binding modes and interactions of this compound derivatives with their biological targets. These in silico studies complement experimental binding assays and help elucidate the structural basis for observed affinities and selectivities. nih.gov

For dopamine D3 receptor ligands, docking studies using D2R and D3R crystal structures have revealed that the arylamine portion of the molecules typically occupies the orthosteric binding pocket of the D3 receptor. nih.gov The selectivity for D3 over D2 is often attributed to interactions between the "tail" units of the ligands and the secondary binding pocket, particularly involving extracellular loop 2 (ECL2). nih.gov

In the context of anticancer activity, molecular docking has been used to simulate the binding of indole derivatives to enzymes like the CDK-5 enzyme and the Hepatitis C NS5B polymerase. mdpi.com These simulations help predict how the ligands bind to the receptor's active site and can guide the design of more potent inhibitors. For example, docking of 2-phenylindole (B188600) derivatives into the active site of NS5B polymerase was performed to predict their binding mode and energy. Similarly, an indole derivative, MMINA, was studied through in silico docking to understand its protective mechanism against cisplatin-induced organ damage, with findings suggesting inhibition of ROS and inflammation. nih.gov

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. nih.govscienceopen.com The mechanisms underlying these effects often involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell growth and survival. nih.gov

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and many anticancer agents work by inducing this process. nih.govmdpi.com Indole derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.com For instance, one indole-aryl amide derivative was found to promote apoptosis in HT29 colon cancer cells by up-regulating the pro-apoptotic protein Bax. nih.gov Similarly, other indole-based alkaloids induce apoptosis by affecting apoptosis-related proteins like Bax and Bcl-xl, leading to mitochondrial dysfunction. nih.gov The modulation of the Bax/Bcl-2 protein ratio is a common mechanism for apoptosis induction by these compounds. nih.gov The process often involves the activation of caspases, key executioner enzymes in the apoptotic cascade. researchgate.net

Table 2: In Vitro Anti-proliferative Activity of Methoxy-Indole Derivatives This is an interactive table. You can sort and filter the data.

Compound Class Cancer Cell Line Activity Metric Value Mechanism
5-methoxyindole (B15748) tethered isatins NSCLC A-549 IC50 0.9 µM Growth Inhibition
5-methoxyindole tethered isatins NCI-H69AR (multidrug-resistant) IC50 10.4 µM Growth Inhibition
Indole-aryl amide (Compound 5) HT29 (colon) - - Cell cycle arrest (G1), Apoptosis induction (Bax up-regulation)
Dehydrocrenatidine (β-carboline alkaloid) HepG2 (liver) IC50 3.5 µM Apoptosis induction
Dehydrocrenatidine (β-carboline alkaloid) Hep3B (liver) IC50 5.87 µM Apoptosis induction

Modulation of Cell Signaling Pathways Relevant to Oncology

The anticancer activity of this compound derivatives is also linked to their ability to modulate critical cell signaling pathways that are often dysregulated in cancer. mdpi.com These pathways control cell proliferation, survival, and metastasis. nih.gov

Research has shown that indole derivatives can impact multiple signaling cascades. For example, the indole derivative MMINA was found to downregulate the expression of genes involved in inflammation and cell survival, including those in the NF-κB, STAT-3, and TNF-α pathways. nih.gov Neocryptolepine, an indole-quinoline alkaloid, and its derivatives have been shown to regulate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and proliferation. scienceopen.com Furthermore, inhibition of DLDH by the indole derivative MICA can activate the Nrf2 signaling pathway, enhancing the antioxidant response in cells, which can be a protective mechanism. nih.gov The mitogen-activated protein kinase (MAPK) pathway, which is closely associated with apoptosis and proliferation, is another key target for indole alkaloids in cancer treatment. mdpi.com

Antimitotic Properties

Derivatives of the indole core structure have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the mitotic phase, ultimately leading to apoptosis in cancer cells.

Specifically, arylthioindole (ATI) derivatives that feature an aromatic ring at the second position of the indole structure are recognized as powerful inhibitors of tubulin polymerization. nih.gov These compounds act by binding to the colchicine (B1669291) site on β-tubulin. nih.gov Research into the structure-activity relationships (SARs) of these molecules has shown that substitutions on the indole ring significantly influence their potency. For instance, the introduction of a halogen atom or a methoxy (B1213986) group at position 5 of the indole ring in certain ATI derivatives resulted in potent inhibition of tubulin assembly. nih.gov This suggests that modifications, such as those present in this compound, are consistent with structural frameworks known to exhibit antimitotic activity by disrupting microtubule function. These compounds have been shown to hamper the progression of mitosis, inducing apoptosis in cancer cells. nih.gov

Anti-infective Mechanisms (In Vitro)

In vitro studies have demonstrated that this compound and related derivatives possess significant anti-infective properties, including antibacterial, antifungal, and antibiofilm activities.

Antibacterial Activity (e.g., against MRSA, Mycobacterium tuberculosis)

The indole molecular structure is considered a promising candidate for the development of new antibacterial agents to combat the rise of antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Synthetic indole derivatives have shown considerable effectiveness against a wide array of gram-positive bacteria, including MRSA and multidrug-resistant Enterococcus faecalis. nih.gov

One study highlighted a synthetic indole derivative, SMJ-2, which exhibited minimal inhibitory concentrations (MICs) as low as 0.25–2 µg/mL against various MRSA strains. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of bacterial respiratory metabolism. nih.gov Other research has focused on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, with certain compounds showing high activity against MRSA, with MIC values below 1 µg/mL. mdpi.com Halogen substitutions, including bromo and chloro groups, on the indole ring have been shown to influence antibacterial potency against MRSA strains. mdpi.commdpi.com

Furthermore, some indolylbenzo[d]imidazoles have demonstrated activity against Mycobacterium smegmatis, a non-pathogenic surrogate for Mycobacterium tuberculosis, indicating a potential for developing antitubercular agents from this class of compounds. mdpi.com

Compound ClassBacterial StrainReported Activity (MIC)Reference
Synthetic Indole Derivative (SMJ-2)MRSA0.25–2 µg/mL nih.gov
Indolylbenzo[d]imidazoles (3ao, 3aq)MRSA<1 µg/mL mdpi.com
Indolylbenzo[d]imidazoles (3aa, 3ad)S. aureus / MRSA3.9–7.8 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)M. smegmatis3.9 µg/mL mdpi.com

Antifungal Activity

Indole derivatives have also been evaluated for their effectiveness against various fungal pathogens. In one study, a series of nine indole derivatives were tested in vitro against seven types of phytopathogenic fungi, including species of Fusarium, Alternaria, and Pyricularia. researchgate.net Several of these compounds exhibited broad-spectrum antifungal activities, with potency greater than the commercial fungicide hymexazole. researchgate.net

Another investigation into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that certain compounds displayed significant activity against the opportunistic human pathogen Candida albicans. mdpi.com For example, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com

Inhibition of Biofilm Formation

Bacterial biofilms present a major challenge in treating infections due to their high resistance to conventional antibiotics. mdpi.com Indole and its derivatives have emerged as potent agents capable of inhibiting the formation of and dispersing established biofilms.

Halogenated indoles, in particular, have been investigated for this property. A study on 16 different halogenated indoles found that 5-iodoindole (B102021) was effective at inhibiting biofilm formation in the multidrug-resistant bacterium Acinetobacter baumannii. mdpi.com At a concentration of 50 µg/mL, 5-iodoindole was able to completely prevent biofilm formation. mdpi.com Furthermore, it was shown to reduce pre-formed biofilms by killing the embedded cells. mdpi.com

Other studies have described indole-based analogues as a novel class of inhibitors against MRSA biofilm formation. nih.gov Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also demonstrated excellent antibiofilm activity, both by preventing biofilm formation and by killing cells within mature staphylococcal biofilms. mdpi.com The mechanism of action can be complex, as indole itself is a signaling molecule in bacteria that can influence biofilm formation in various ways depending on the species and environmental conditions. nih.gov

Neuropharmacological Action Mechanisms (In Vitro/Preclinical Models)

The indole ring is a core component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). As such, derivatives of indole are of significant interest in neuropharmacology for their potential to treat neurological and psychiatric disorders.

Effects on Neurotransmitter Systems

The neuropharmacological effects of drugs are often mediated through their interaction with neurotransmitter systems, which involve chemical messengers that transmit signals between neurons. Key neurotransmitters include serotonin, dopamine, and norepinephrine.

Research on 5-methoxyindole-2-carboxylic acid (MI2CA), a compound structurally related to this compound, has highlighted its potential neuroprotective properties. nih.gov Studies have provided evidence of its positive effects in reducing the size of ischemic areas in stroke models, decreasing oxidative stress, and improving long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov While the precise mechanisms for these effects are still under full investigation, they point towards an interaction with pathways that protect neurons from damage and support synaptic plasticity. The action of many neuropharmacological drugs involves targeting specific neurotransmitter receptors to alter their activity and influence neuronal signaling. The structural similarity of methoxy-indole derivatives to serotonin suggests a potential interaction with serotonergic pathways, although further research is required to fully elucidate the specific receptor interactions and downstream effects of this compound derivatives on neurotransmitter systems.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological activity of the compound This compound in the context of neuroprotection, antioxidant activity, or the modulation of oxidative damage as outlined in the requested article structure.

The performed searches did not yield any studies that directly investigate the effects of "this compound" on ischemic stroke injury, its free radical scavenging properties through chemiluminescent studies, or its ability to modulate oxidative damage.

Research in this area has focused on derivatives of the indole structure, such as 5-methoxyindole-2-carboxylic acid (MICA) and its hydrazone derivatives. These related compounds have been investigated for their potential neuroprotective and antioxidant properties. However, in strict adherence to the request to focus solely on This compound , and to not introduce information outside the explicit scope, details of these related compounds cannot be provided.

Therefore, the requested article focusing on the "Biological Activity Mechanisms of this compound Derivatives" cannot be generated due to the absence of specific research data for this particular chemical entity in the specified biological contexts.

Q & A

Q. What are the standard synthetic routes for preparing 2-iodo-5-methoxy-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves iodination of 5-methoxy-1H-indole using iodine sources (e.g., N-iodosuccinimide) under acidic or basic conditions. For example, a halogenation protocol similar to 5-chloro-7-iodo-1H-indole synthesis () could be adapted, substituting chlorine with iodine. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms substitution patterns, with the iodine atom causing characteristic deshielding in aromatic protons (δ 7.2–7.8 ppm). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, as demonstrated in related indole derivatives ( ) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted via UV-Vis spectroscopy or HPLC. Light sensitivity due to the iodine substituent necessitates storage in amber vials under inert atmospheres (N₂/Ar). Degradation products can be identified using LC-MS .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom facilitates Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in toluene/EtOH (3:1) at 80°C under N₂ yields biaryl derivatives. Reaction optimization requires careful control of catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%), base (Na₂CO₃), and ligand (XPhos). Post-reaction workup includes extraction (EtOAc/H₂O) and purification via flash chromatography .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. Software like Gaussian or ORCA can predict iodine’s electron-withdrawing effects on aromaticity. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., serotonin receptors), leveraging crystallographic data from analogous indoles ( ) .

Q. How can contradictory biological activity data for this compound be resolved in anticancer assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using NCI-60 cell panels with dose-response curves (IC₅₀ determination). Validate mechanisms via Western blotting (apoptosis markers: caspase-3, PARP) and flow cytometry (cell cycle arrest). Compare results with structurally similar compounds (e.g., 5-methoxy-1H-indole derivatives in ) to isolate substituent-specific effects .

Q. What strategies mitigate iodine loss during functionalization reactions of this compound?

  • Methodological Answer : Use mild bases (K₂CO₃ instead of NaOH) to avoid elimination. Protect reactive sites via temporary blocking groups (e.g., SEM-protected indoles). Monitor reactions in real-time using in-situ IR or Raman spectroscopy. Post-functionalization, confirm iodine retention via X-ray photoelectron spectroscopy (XPS) or iodometric titration .

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